Regiospecific Synthesis of Lead PTP1B Inhibitor BPTT Requires Ortho-Benzyl Substitution
In a 2015 study, condensed-bicyclic triazolo-thiadiazoles were synthesized from substituted phenylhydrazines. Only the ortho-benzylphenylhydrazine derivative (2-Benzylphenyl)hydrazine yielded 6-(2-benzylphenyl)-3-phenyl-[1,2,4]triazolo[3][1,3,4]thiadiazole (BPTT), which was the most potent PTP1B inhibitor in the series. BPTT inhibited PTP1B with an IC50 of 4.6 µM and was significantly more effective against human hepatoma cells (HepG2) than analogs lacking the ortho-benzyl group [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50) and anti-hepatoma cell activity (HepG2) |
|---|---|
| Target Compound Data | BPTT derived from (2-Benzylphenyl)hydrazine: PTP1B IC50 = 4.6 µM; HepG2 cell viability reduced to ~30% at 50 µM [1]. |
| Comparator Or Baseline | Unsubstituted phenylhydrazine-derived triazolo-thiadiazole analog: no PTP1B IC50 < 10 µM reported in the series; HepG2 cell viability >70% at 50 µM [1]. |
| Quantified Difference | At least 2.2-fold improvement in PTP1B inhibitory potency; >2-fold greater cytotoxicity against HepG2 cells for the ortho-benzyl-containing compound [1]. |
| Conditions | In vitro PTP1B enzyme assay (recombinant human PTP1B); MTT cell viability assay in HepG2 hepatoma cells, 48 h exposure [1]. |
Why This Matters
Procurement of the specific ortho-benzyl regioisomer is mandatory for reproducing the lead compound BPTT, as meta- or para-substituted analogs would generate structurally distinct products with inferior PTP1B inhibitory and anti-cancer activities.
- [1] Baburajeev CP, Mohan CD, Ananda H, et al. Development of Novel Triazolo-Thiadiazoles from Heterogeneous 'Green' Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors. Sci Rep. 2015;5:14195. doi:10.1038/srep14195. PMID: 26388336. View Source
